molecular formula C24H29N3O5S B2964825 N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941900-56-7

N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2964825
CAS No.: 941900-56-7
M. Wt: 471.57
InChI Key: KVWRZPHGXFTRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an anthraquinone-based sulfonamide derivative characterized by a 9,10-dioxoanthracene core modified with a sulfonamido group at position 2 and a butanamide side chain containing a dimethylaminopropyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling anthraquinone-2-sulfonyl chloride with appropriate amines under basic conditions, as seen in related derivatives . Its physicochemical properties, such as solubility and stability, are influenced by the polar sulfonamide group and the tertiary amine in the side chain.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-26(2)14-7-13-25-22(28)10-6-15-27(3)33(31,32)17-11-12-20-21(16-17)24(30)19-9-5-4-8-18(19)23(20)29/h4-5,8-9,11-12,16H,6-7,10,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWRZPHGXFTRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, often referred to as compound 4 in various studies, has garnered attention for its potential biological activity, particularly in the context of multidrug resistance (MDR) in cancer therapy. This article delves into the compound's mechanisms of action, efficacy in overcoming drug resistance, and relevant research findings.

  • Molecular Formula : C24H29N3O5S
  • Molecular Weight : 471.6 g/mol
  • CAS Number : 941900-56-7

The primary mechanism by which compound 4 exerts its biological effects is through the inhibition of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug efflux and contributes to MDR in cancer cells. The compound binds to the transmembrane domain of P-gp, effectively blocking its transport function.

Key Findings from Research Studies

  • Inhibition of P-glycoprotein :
    • Compound 4 demonstrated a significant ability to enhance the uptake of Rhodamine 123 (Rho123) and doxorubicin (DOX) in P-gp-overexpressing cell lines, such as human cervical carcinoma KB-8-5 and murine lymphosarcoma RLS40. The uptake was increased by factors of 10.2 and 1.5 for Rho123 and DOX respectively at non-toxic concentrations .
  • Cytotoxicity Enhancement :
    • The compound effectively reversed DOX resistance in KB-8-5 cells by increasing the intracellular accumulation of DOX by approximately 9.1-fold compared to untreated controls . This suggests that compound 4 can potentiate the cytotoxic effects of conventional chemotherapeutics.
  • Dose-Dependent Effects :
    • The observed effects were dose-dependent, indicating that higher concentrations of compound 4 led to greater inhibition of drug efflux and enhanced drug accumulation within resistant cells .

Case Studies and Experimental Evidence

StudyCell LineTreatmentResults
Study 1KB-8-5Rho123 + Compound 4Increased Rho123 uptake by 10.2-fold
Study 2RLS40DOX + Compound 4Increased DOX accumulation by 9.1-fold
Study 3KB-8-5Compound 4 aloneEnhanced cytotoxicity against resistant cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related anthraquinone derivatives, focusing on structural motifs, synthesis, and physicochemical properties.

Structural Analogues

Compound Name Key Structural Features Synthesis Method Physicochemical Data Reference
N-(3-(Dimethylamino)propyl)-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxamide (RH9) Carboxamide at position 2; dihydroxy and dimethylaminopropyl groups Derived from RH0 via coupling with N,N-dimethyl-1,3-propanediamine Yellow powder, 33% yield; molecular formula C₂₀H₂₁N₃O₅
N-(2-Methoxyethyl)-4-(N-methyl-9,10-dioxoanthracene-2-sulfonamido)butanamide Methoxyethyl side chain instead of dimethylaminopropyl Not explicitly detailed; likely via sulfonamide coupling Molecular weight: 444.5; formula C₂₂H₂₄N₂O₆S
N,N-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Simpler structure: lacks butanamide chain; dimethylamino group directly on sulfonamide Standard sulfonylation of anthraquinone-2-sulfonyl chloride Molecular weight: 315.34; formula C₁₆H₁₃NO₄S
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-ethanoanthracene-11,12-dicarboximide Ethanoanthracene core with dicarboximide and phenoxy substituents Multi-step synthesis involving sulfonamide and dicarboximide coupling Not explicitly reported; designed as an androgen receptor antagonist

Key Differences and Implications

  • Substituent Effects: The dimethylaminopropyl group in the target compound enhances solubility in polar solvents compared to the methoxyethyl variant in . However, the latter may exhibit reduced cellular toxicity due to the absence of a tertiary amine. The carboxamide in RH9 vs.
  • Synthetic Complexity :

    • Derivatives with pyrazole or pyrimidine substituents (e.g., compounds 5l, 5m in ) require multi-step syntheses involving heterocyclic coupling, whereas the target compound is synthesized via straightforward amine-sulfonamide coupling.
  • Biological Relevance: Compounds like RH9 and those in are designed for specific biological targets (e.g., antimicrobial or anticancer activity), whereas the target compound’s dimethylaminopropyl group may enhance membrane permeability, favoring central nervous system applications.

Physicochemical and Spectral Data Comparison

Property Target Compound N,N-Dimethyl-2-sulfonamide RH9
Molecular Weight ~467.5 (estimated) 315.34 383.4
Melting Point Not reported Not reported Not reported
Spectral Data Likely similar 1H/13C NMR peaks for anthraquinone core Full NMR/HRMS reported in HRMS: [M+H]+ 355.1280 observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.